tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with various reagents under controlled conditions . One common method includes the use of a Zn/Cu couple and trichloroacetyl chloride in a solvent such as t-BuOMe (tert-Butyl methyl ether). The reaction mixture is stirred at room temperature overnight, followed by the addition of a saturated solution of NH4Cl (ammonium chloride) to quench the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities that specialize in heterocyclic building blocks .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and metabolic pathways . The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
Uniqueness
tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)5-4-9(14)6-16-12/h9,14H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJQYIZZYUNMNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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